2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane
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Overview
Description
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane is a chemical compound characterized by the presence of an oxirane ring (epoxide) attached to a fluorenyl group The fluorenyl group is a polycyclic aromatic hydrocarbon, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane typically involves the reaction of 9-ethylfluoren-9-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate fluorenyl ether, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Fluorenyl Ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can form covalent bonds with target molecules, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane is unique due to the presence of both the fluorenyl group and the oxirane ring. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The fluorenyl group provides aromatic stability, while the oxirane ring offers high reactivity, allowing for diverse chemical transformations.
Properties
CAS No. |
571970-50-8 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[(9-ethylfluoren-9-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C18H18O2/c1-2-18(20-12-13-11-19-13)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
HCSACDQHSLOHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4 |
Origin of Product |
United States |
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